

Application Notes and Protocols for Radioligand Binding Assays with BMS-986122

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Compound of Interest

Compound Name: BMS-986122

Cat. No.: B1667243

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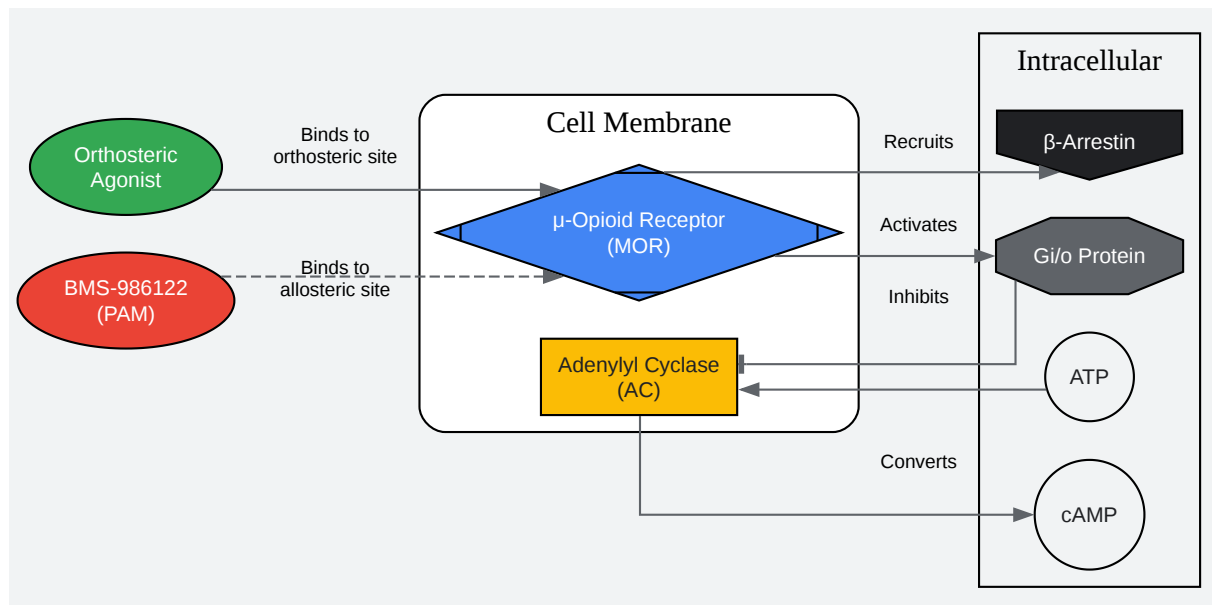
Introduction

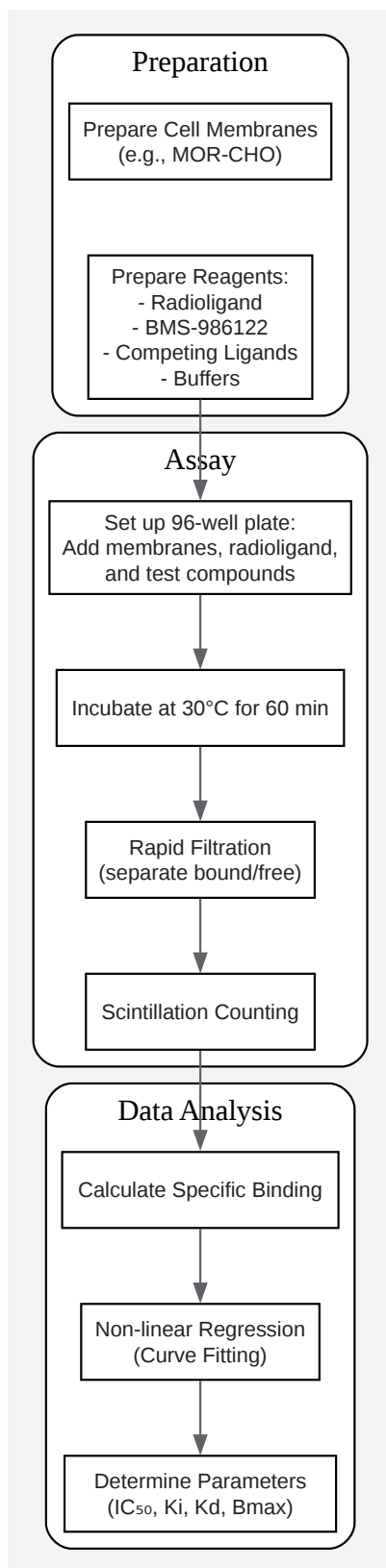
BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the μ -opioid receptor (MOR).[1][2][3] As a PAM, **BMS-986122** does not activate the MOR on its own but enhances the affinity and/or efficacy of orthosteric agonists, such as endogenous opioid peptides (e.g., methionine-enkephalin) and synthetic agonists (e.g., DAMGO).[1][2][4] This modulation of the primary, orthosteric binding site by binding to a distinct, allosteric site presents a novel approach for therapeutic intervention, potentially offering analgesia with a reduced side-effect profile compared to conventional opioid agonists.[2]

Radioligand binding assays are a fundamental technique to characterize the interaction of compounds like **BMS-986122** with their target receptors. These assays are crucial for determining binding affinity, specificity, and the modulatory effects on orthosteric ligand binding. This document provides detailed protocols for conducting radioligand binding assays to investigate the effects of **BMS-986122** on the μ -opioid receptor.

Signaling Pathway of the μ -Opioid Receptor

The μ -opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses. **BMS-986122**, as a PAM, enhances this signaling in the presence of an agonist. The key signaling events include the inhibition of adenylyl cyclase and the recruitment of β -arrestin.[1]





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